2-Bromo-4,5-dimethylbenzenesulfonyl chloride

説明

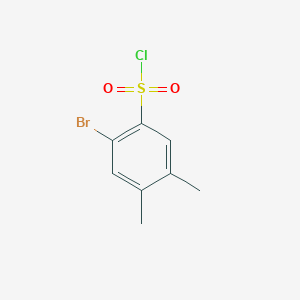

2-Bromo-4,5-dimethylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine atom at the 2-position and methyl groups at the 4- and 5-positions on the benzene ring (Fig. 1). The sulfonyl chloride functional group (-SO$_2$Cl) makes it highly reactive, particularly in nucleophilic substitution reactions, such as the synthesis of sulfonamides or sulfonate esters.

The methyl groups at the 4- and 5-positions contribute steric bulk and electron-donating effects, which influence its reactivity and solubility compared to analogs with different substituents. This compound is primarily used in synthetic organic chemistry, particularly in the preparation of bioactive molecules or functional materials.

特性

IUPAC Name |

2-bromo-4,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSWVTPOIIAILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502173 | |

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71795-72-7 | |

| Record name | 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-4,5-dimethylbenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:

2-Bromo-4,5-dimethylbenzene+Chlorosulfonic acid→2-Bromo-4,5-dimethylbenzenesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

2-Bromo-4,5-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Major Products Formed

科学的研究の応用

2-Bromo-4,5-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 2-Bromo-4,5-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

類似化合物との比較

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-bromo-4,5-dimethylbenzenesulfonyl chloride, highlighting substituent variations, molecular properties, and applications:

Methyl vs. Methoxy Groups

- This compound : Methyl groups provide steric hindrance, reducing reaction rates in nucleophilic substitutions compared to methoxy analogs. However, they improve lipophilicity, making the compound suitable for hydrophobic environments .

- 2-Bromo-4,5-dimethoxybenzenesulfonyl chloride : Methoxy groups (-OCH$_3$) are electron-donating, increasing the compound's solubility in polar solvents. This property is advantageous in synthesizing biaryl sulfonamides with high yields (e.g., 82–90% in Suzuki cross-coupling reactions) .

Halogen Variations

- 2-Bromo-4,5-dichlorobenzenesulfonyl chloride : The presence of chlorine atoms at the 4- and 5-positions enhances electrophilicity due to their electron-withdrawing nature. This makes the compound more reactive in aromatic substitution reactions, though it may also increase toxicity .

- 2-Bromo-5-fluorobenzenesulfonyl chloride : Fluorine’s strong electronegativity stabilizes the sulfonyl chloride group, improving thermal stability. This compound is standardized for pesticide testing due to its reliability under analytical conditions .

Functional Group Differences

- 2-Bromo-4,5-difluorobenzoyl chloride : As a benzoyl chloride derivative, this compound is more reactive toward amines and alcohols than sulfonyl chlorides. It is used in synthesizing amides and esters, though it lacks the sulfonamide-forming capability of sulfonyl chlorides .

生物活性

2-Bromo-4,5-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound characterized by a bromine atom and two methyl groups on the benzene ring. Its chemical formula is . Due to its electrophilic nature, this compound exhibits significant biological activity, particularly in modifying aromatic compounds. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The primary biological activity of this compound stems from its ability to modify aromatic compounds at the benzylic position. This modification can influence various biochemical pathways, especially those related to the synthesis of aromatic compounds. The sulfonyl chloride group () acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems, leading to significant alterations in biological activity.

Reactivity and Interaction Studies

Research indicates that this compound can effectively react with various nucleophiles. This reactivity is crucial for its potential applications in medicinal chemistry. For instance, studies have shown that the compound can alter biochemical pathways by modifying aromatic substrates, which may lead to the development of new therapeutic agents.

Toxicity and Safety Considerations

Despite its promising applications, this compound is classified as dangerous due to its potential to cause severe skin burns, eye damage, and respiratory irritation upon exposure. Proper safety measures should be implemented when handling this compound in laboratory settings.

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing various pharmaceutical compounds. Its ability to modify biological pathways makes it a valuable tool for:

- Developing Antibacterial and Antifungal Agents : The compound's unique structure allows it to interact with specific molecular targets, potentially leading to novel therapeutic agents.

- Studying Enzyme Inhibition : It is utilized in research to explore enzyme interactions and inhibition mechanisms.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies involving sulfonamide derivatives have highlighted their potential as enzyme inhibitors that can disrupt biochemical processes critical for pathogen survival .

- Synthesis of Novel Compounds : The compound has been employed in synthesizing new classes of biologically active molecules. For instance, N,N-dibenzyl derivatives have shown promising antibacterial properties, indicating the compound's versatility in medicinal chemistry applications.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。